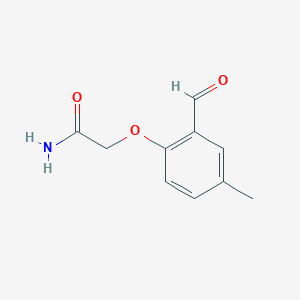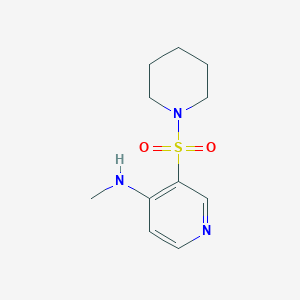
N-Methyl-3-(piperidin-1-ylsulfonyl)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-(piperidin-1-ylsulfonyl)pyridin-4-amine is a chemical compound with the molecular formula C11H17N3O2S and a molecular weight of 255.34 g/mol . This compound is part of the piperidine derivatives, which are known for their significant roles in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and are essential for designing drugs .
Preparation Methods
The synthesis of N-Methyl-3-(piperidin-1-ylsulfonyl)pyridin-4-amine involves several steps. One common method includes the reaction of 4-chloropyridine with piperidine in the presence of a base to form 4-(piperidin-1-yl)pyridine. This intermediate is then reacted with methylsulfonyl chloride to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N-Methyl-3-(piperidin-1-ylsulfonyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N-Methyl-3-(piperidin-1-ylsulfonyl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of N-Methyl-3-(piperidin-1-ylsulfonyl)pyridin-4-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-Methyl-3-(piperidin-1-ylsulfonyl)pyridin-4-amine can be compared with other similar compounds, such as:
3-Methyl-N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar structure but with a methyl group instead of the piperidine moiety.
3-Nitro-N-(pyridin-4-yl)pyridin-4-amine: This derivative contains a nitro group, which significantly alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H17N3O2S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
N-methyl-3-piperidin-1-ylsulfonylpyridin-4-amine |
InChI |
InChI=1S/C11H17N3O2S/c1-12-10-5-6-13-9-11(10)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,12,13) |
InChI Key |
TXGORQMOWFAXBL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC=C1)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13012817.png)
![(1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B13012836.png)
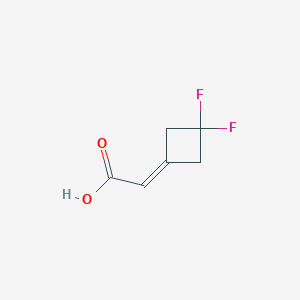

![tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13012843.png)
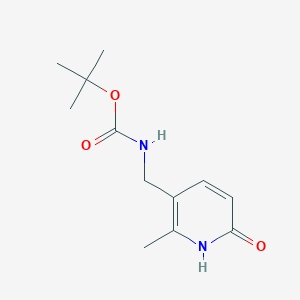
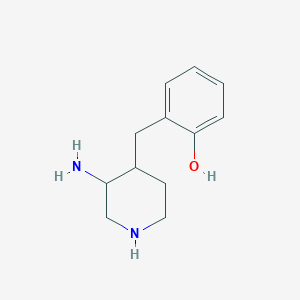
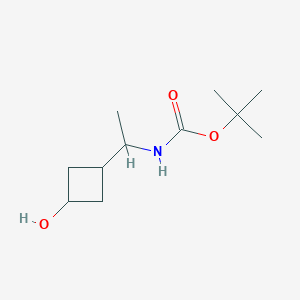
![2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13012876.png)

![tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B13012885.png)
![1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13012889.png)
![7-Bromo-8-chloropyrido[2,3-b]pyrazine](/img/structure/B13012890.png)
